molecular formula C18H28BF4N3O2 B12765314 Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) CAS No. 71550-56-6

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-)

Cat. No.: B12765314
CAS No.: 71550-56-6
M. Wt: 405.2 g/mol
InChI Key: CQPFVOKQMCKBOO-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) is a diazonium salt with the molecular formula C18H28BF4N3O2. This compound is known for its unique structure, which includes a benzenediazonium core substituted with dibutoxy and pyrrolidinyl groups, and stabilized by a tetrafluoroborate anion. Diazonium salts are widely used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) typically involves the diazotization of an aromatic amine precursor. The general synthetic route includes the following steps:

    Aromatic Amine Preparation:

    Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Stabilization: The resulting diazonium salt is stabilized by the addition of tetrafluoroboric acid, leading to the formation of benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Conducted in alkaline conditions with phenols or amines.

    Reduction Reactions: Achieved using reducing agents such as sodium sulfite or stannous chloride.

Major Products

    Substitution: Halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling: Azo dyes with various color properties.

    Reduction: 2,5-dibutoxy-4-(1-pyrrolidinyl)aniline.

Scientific Research Applications

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Employed in labeling and detection of biomolecules through azo coupling reactions.

    Medicine: Investigated for potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can undergo various transformations, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium tetrafluoroborate
  • 2,5-Dibutoxybenzenediazonium

Uniqueness

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, tetrafluoroborate(1-) is unique due to the presence of both dibutoxy and pyrrolidinyl substituents, which impart distinct chemical properties and reactivity. These substituents can influence the stability, solubility, and reactivity of the diazonium salt, making it suitable for specific applications in organic synthesis and material science.

Properties

CAS No.

71550-56-6

Molecular Formula

C18H28BF4N3O2

Molecular Weight

405.2 g/mol

IUPAC Name

2,5-dibutoxy-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C18H28N3O2.BF4/c1-3-5-11-22-17-14-16(21-9-7-8-10-21)18(13-15(17)20-19)23-12-6-4-2;2-1(3,4)5/h13-14H,3-12H2,1-2H3;/q+1;-1

InChI Key

CQPFVOKQMCKBOO-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCCC2

Origin of Product

United States

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